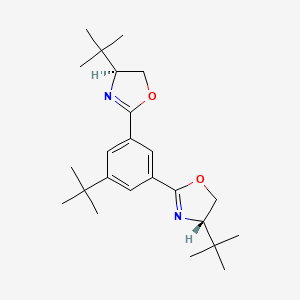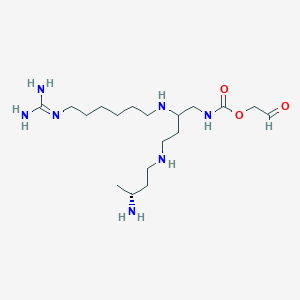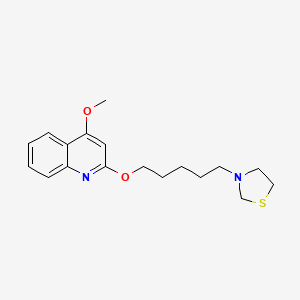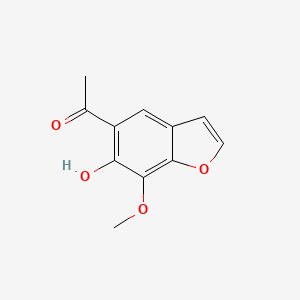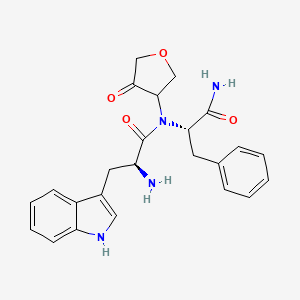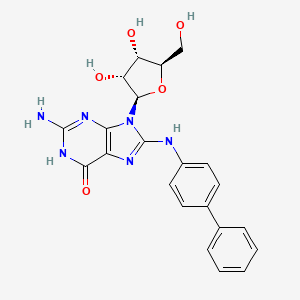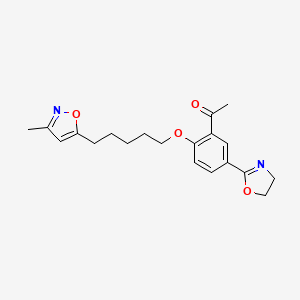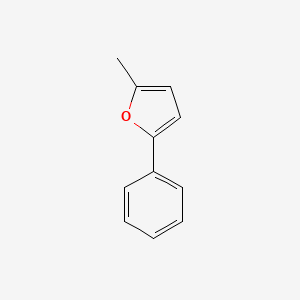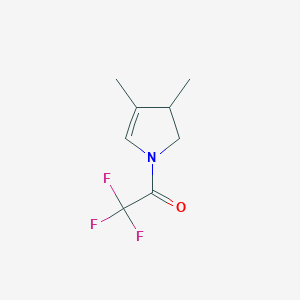
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyrrole ring substituted with dimethyl groups and a trifluoroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trifluoroacetyl group being introduced to the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanone moiety to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the production of specialty chemicals or materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroacetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is unique due to the presence of both the trifluoroethanone moiety and the dimethyl-substituted pyrrole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
| 470691-47-5 | |
Formule moléculaire |
C8H10F3NO |
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
1-(3,4-dimethyl-2,3-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H10F3NO/c1-5-3-12(4-6(5)2)7(13)8(9,10)11/h3,6H,4H2,1-2H3 |
Clé InChI |
SXCCONCNUYPSQY-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C=C1C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
